molecular formula C7H7BrIN B3111423 5-Bromo-3-iodo-2-methylaniline CAS No. 1823897-18-2

5-Bromo-3-iodo-2-methylaniline

Cat. No. B3111423
M. Wt: 311.95
InChI Key: WDTFIPGNGFZEFI-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methylaniline is an organic compound that is a derivative of aniline . It is a clear yellow to brown liquid after melting .


Synthesis Analysis

The synthesis of anilines, such as 5-Bromo-3-iodo-2-methylaniline, involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is crucial as the end product’s directing group must be utilized .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-2-methylaniline consists of a benzene ring substituted with bromine, iodine, and a methylamine group .


Physical And Chemical Properties Analysis

5-Bromo-3-iodo-2-methylaniline is a clear yellow to brown liquid after melting . Its refractive index is 1.6120 to 1.6140 at 20°C, 589 nm .

Safety And Hazards

5-Bromo-3-iodo-2-methylaniline may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

5-bromo-3-iodo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTFIPGNGFZEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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